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molecular formula C11H8N2O2 B8633380 4-(Pyrimidin-5-yloxy)benzaldehyde

4-(Pyrimidin-5-yloxy)benzaldehyde

Cat. No. B8633380
M. Wt: 200.19 g/mol
InChI Key: UFMGPLUKYBMTMX-UHFFFAOYSA-N
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Patent
US08957068B2

Procedure details

To a solution of pyrimidin-5-ol (500 mg, 5.20 mmol) in DMF (5.20 mL) under argon was added 4-fluorobenzaldehyde (0.558 mL, 5.20 mmol), sodium methanesulfinate (133 mg, 1.30 mmol), and potassium carbonate (1.079 g, 7.81 mmol). The reaction mixture was heated at 120° C. for 3 hour. The mixture was allowed to cool to room temperature and was diluted with water (25 mL). The mixture was extracted with EtOAc (2×25 mL). The combined organic layers were washed with brine (2×50 mL), dried over sodium sulfate, filtered off and concentrated under reduced pressure. The residue was purified by column chromatography [SiO2, 24 g, heptane/ethyl acetate], providing 4-(pyrimidin-5-yloxy)benzaldehyde (666 mg) as a yellow solid. LCMS m/z 201.0 (M+H)+, Rt 0.52 min.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0.558 mL
Type
reactant
Reaction Step One
Quantity
133 mg
Type
reactant
Reaction Step One
Quantity
1.079 g
Type
reactant
Reaction Step One
Name
Quantity
5.2 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[C:5]([OH:7])[CH:4]=[N:3][CH:2]=1.F[C:9]1[CH:16]=[CH:15][C:12]([CH:13]=[O:14])=[CH:11][CH:10]=1.CS([O-])=O.[Na+].C(=O)([O-])[O-].[K+].[K+]>CN(C=O)C.O>[N:1]1[CH:6]=[C:5]([O:7][C:9]2[CH:16]=[CH:15][C:12]([CH:13]=[O:14])=[CH:11][CH:10]=2)[CH:4]=[N:3][CH:2]=1 |f:2.3,4.5.6|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
N1=CN=CC(=C1)O
Name
Quantity
0.558 mL
Type
reactant
Smiles
FC1=CC=C(C=O)C=C1
Name
Quantity
133 mg
Type
reactant
Smiles
CS(=O)[O-].[Na+]
Name
Quantity
1.079 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
5.2 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
25 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with EtOAc (2×25 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine (2×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered off
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography [SiO2, 24 g, heptane/ethyl acetate]

Outcomes

Product
Name
Type
product
Smiles
N1=CN=CC(=C1)OC1=CC=C(C=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 666 mg
YIELD: CALCULATEDPERCENTYIELD 64%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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